4-Methoxy-2-(trifluoromethyl)phenacyl bromide
Description
Properties
IUPAC Name |
2-bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-6-2-3-7(9(15)5-11)8(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBDQQJCINZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204384 | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541549-99-9 | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541549-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-methoxy-2-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 4-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methoxy-2-(trifluoromethyl)phenethyl alcohol.
Scientific Research Applications
Organic Synthesis
4-Methoxy-2-(trifluoromethyl)phenacyl bromide serves as an important building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic pathways.
- Synthesis of Trifluoromethylated Compounds : The compound is often used as a precursor for the synthesis of other trifluoromethylated compounds. The presence of the bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecule .
- Photochemical Reactions : It has been employed in photochemical reactions where it acts as a photosensitizer. Upon exposure to light, it can undergo homolytic cleavage, generating radicals that can initiate further chemical transformations .
Medicinal Chemistry
The compound's structural features make it a candidate for medicinal chemistry applications.
- Antimicrobial Activity : Research indicates that derivatives of phenacyl bromides exhibit antimicrobial properties. The trifluoromethyl group is known to enhance biological activity, potentially leading to new antimicrobial agents .
- Anticancer Research : There is growing interest in the use of phenacyl bromides in anticancer drug development. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also have therapeutic potential .
Material Science
In material science, this compound is utilized due to its unique electronic properties.
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This makes this compound useful in the development of advanced materials for electronics and coatings .
- Dyes and Pigments : The compound's distinct color properties allow it to be used in the formulation of dyes and pigments. Its ability to absorb light at specific wavelengths can be exploited in creating colorants for various applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Phenacyl Bromides
Substituent Position and Electronic Effects
The reactivity and applications of phenacyl bromides are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-Withdrawing Groups (EWG): The trifluoromethyl group (-CF₃) in this compound significantly increases electrophilicity at the carbonyl carbon compared to -Cl or -F . This enhances reactivity in nucleophilic substitutions, such as thiazole formation (e.g., reactions with thiosemicarbazides) .
- Electron-Donating Groups (EDG): The methoxy group (-OCH₃) at C4 donates electron density via resonance, partially counteracting the -CF₃’s electron withdrawal. This balance makes the compound versatile in reactions requiring moderate electrophilicity .
- Positional Isomerism: Compared to PC9207 (CF₃ at C3), the CF₃ at C2 in PC9206 reduces steric hindrance, improving accessibility for nucleophilic attack .
Table 2: Reaction Performance in Heterocyclization
Key Findings :
- The trifluoromethyl group in PC9206 accelerates heterocyclization compared to 4-chlorophenacyl bromide, as seen in higher yields (75–85% vs. 60–70%) .
- Unsubstituted phenacyl bromide reacts faster with tellurides (2.5 h) due to minimal steric hindrance , whereas PC9206’s -CF₃ and -OCH₃ groups slightly prolong reaction times.
- Microwave-assisted synthesis improves yields for PC9206 derivatives (e.g., thiazolopyrimidines) by 15–20% compared to conventional methods .
Insights :
- PC9206 exhibits superior antimicrobial potency compared to 4-chloro and p-fluoro analogs, likely due to the synergistic effect of -CF₃ (enhanced membrane permeability) and -OCH₃ (reduced toxicity) .
Biological Activity
4-Methoxy-2-(trifluoromethyl)phenacyl bromide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in interacting with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the methoxy and trifluoromethyl groups contributes to its unique chemical properties, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 293.07 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Estimated high lipophilicity |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the methoxy group may participate in hydrogen bonding.
Target Interactions
- Enzymatic Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Studies
Recent studies have explored the pharmacological effects of this compound. Here are some notable findings:
- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Inflammation Modulation : The compound has been observed to reduce inflammatory markers in vitro, suggesting a role in treating inflammatory diseases.
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Study on Anticancer Activity : A study published in ACS Medicinal Chemistry Letters reported that derivatives of phenacyl bromides, including this compound, showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of oxidative stress leading to cell death .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various phenacyl bromides against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 4-Methoxy-2-(trifluoromethyl)phenacyl bromide in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as the compound may cause respiratory irritation (H335 hazard) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. In case of splashing, flush eyes with water for ≥15 minutes and seek medical attention (H319 hazard) .
- Storage : Store in a cool, dry, well-ventilated area away from oxidizing agents and incompatible substances (e.g., strong bases). Containers must be tightly sealed to prevent moisture ingress .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Bromination of Acetophenone Derivatives : React 4-methoxy-2-(trifluoromethyl)acetophenone with bromine (Br₂) in carbon disulfide or acetic acid. Use anhydrous aluminum chloride (AlCl₃) as a catalyst to enhance electrophilic substitution at the α-carbon .
- Solvent Selection : Ether or carbon tetrachloride minimizes side reactions (e.g., ring bromination) due to their non-polar nature .
- Purification : Recrystallize from ethanol or petroleum ether to achieve >98% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃, δ ~3.8 ppm), trifluoromethyl (-CF₃, δ ~120-125 ppm in ¹³C), and phenacyl bromide moieties (C-Br, δ ~35 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 283.96 (C₁₀H₈BrF₃O₂⁺) .
- Melting Point : A sharp melting point (~48–51°C) indicates high purity .
Advanced Research Questions
Q. How can substituents on the phenacyl bromide core influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups activate the carbonyl carbon via inductive and resonance effects, respectively. This enhances nucleophilic attack (e.g., by thiols or amines) to form heterocycles like thiazoles .
- Kinetic Studies : Compare reaction rates with analogs lacking -CF₃ or -OCH₃ using UV-Vis spectroscopy to quantify activation barriers .
Q. How can visible light activation be integrated into asymmetric catalysis using this compound?
- Methodological Answer :
- Photoredox Catalysis : Pair with Ru(bpy)₃²⁺ or Ir(ppy)₃ under blue LED light to generate radicals for C-C bond formation. The bromide acts as a radical acceptor in enantioselective reactions .
- Optimization : Vary catalyst loading (0.1–5 mol%) and solvent polarity (acetonitrile vs. DMF) to balance yield and enantiomeric excess (ee) .
Q. What strategies can mitigate discrepancies in reported yields for reactions involving this compound?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test solvent purity (HPLC-grade vs. technical), reaction time (1–24 hrs), and temperature (25–80°C). For example, TiO₂ nanocatalysts improve thiazole synthesis yields by 15–20% compared to thermal methods .
- Contradiction Analysis : Replicate conflicting studies under controlled conditions (e.g., humidity, inert atmosphere) to identify critical factors like moisture sensitivity .
Q. How does the compound’s stability under acidic or basic conditions affect its application in multi-step syntheses?
- Methodological Answer :
- Acidic Conditions : The methoxy group is hydrolytically stable below pH 3, but prolonged exposure to HBr may cleave the ether bond. Monitor via TLC (Rf shift) .
- Basic Conditions : Avoid strong bases (e.g., NaOH), which promote elimination reactions. Use buffered conditions (pH 7–9) for SN2 reactions with amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
